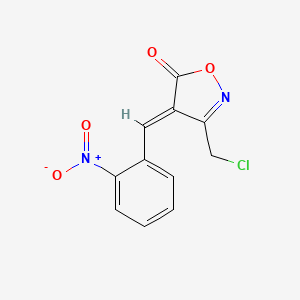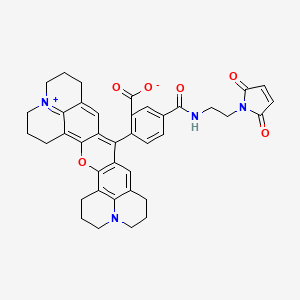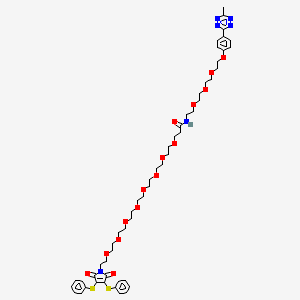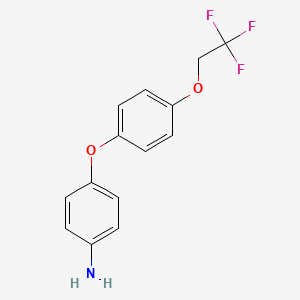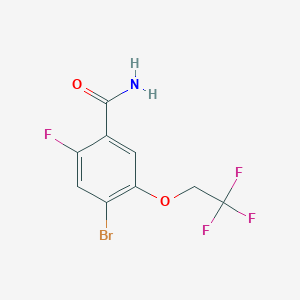
4-Bromo-2-fluoro-5-(2,2,2-trifluoroethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-fluoro-5-(2,2,2-trifluoroethoxy)benzamide is a chemical compound characterized by the presence of bromine, fluorine, and trifluoroethoxy groups attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-5-(2,2,2-trifluoroethoxy)benzamide typically involves multiple steps, starting with the bromination and fluorination of the benzene ring, followed by the introduction of the trifluoroethoxy group and subsequent conversion to the benzamide moiety. Common reagents used in these reactions include bromine (Br2), fluorine (F2), trifluoroethanol, and acyl chloride.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
化学反応の分析
Types of Reactions: 4-Bromo-2-fluoro-5-(2,2,2-trifluoroethoxy)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium azide (NaN3) or iodide ions (I-).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of different substituted benzamides or other derivatives.
科学的研究の応用
Chemistry: In chemistry, 4-Bromo-2-fluoro-5-(2,2,2-trifluoroethoxy)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is also used in the chemical industry for the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including coatings, adhesives, and electronic materials.
作用機序
The mechanism by which 4-Bromo-2-fluoro-5-(2,2,2-trifluoroethoxy)benzamide exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
類似化合物との比較
4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline
2-Fluoro-4-bromobenzamide
5-(2,2,2-Trifluoroethoxy)benzamide
Uniqueness: 4-Bromo-2-fluoro-5-(2,2,2-trifluoroethoxy)benzamide stands out due to its combination of bromine, fluorine, and trifluoroethoxy groups on the benzamide core. This unique structure provides it with distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C9H6BrF4NO2 |
|---|---|
分子量 |
316.05 g/mol |
IUPAC名 |
4-bromo-2-fluoro-5-(2,2,2-trifluoroethoxy)benzamide |
InChI |
InChI=1S/C9H6BrF4NO2/c10-5-2-6(11)4(8(15)16)1-7(5)17-3-9(12,13)14/h1-2H,3H2,(H2,15,16) |
InChIキー |
MGLQVRUSKDUCMC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1OCC(F)(F)F)Br)F)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



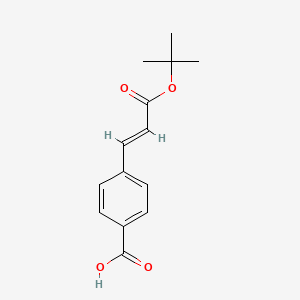
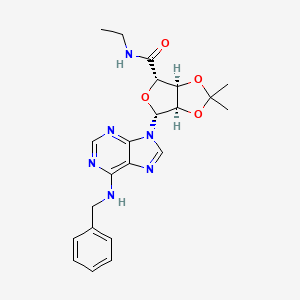
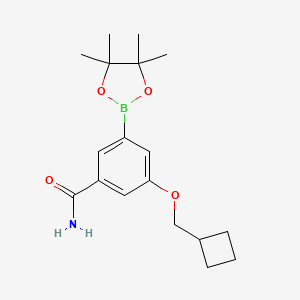
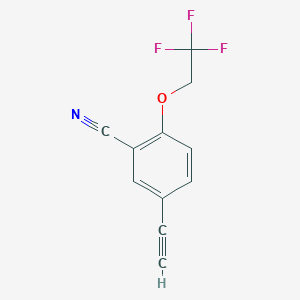
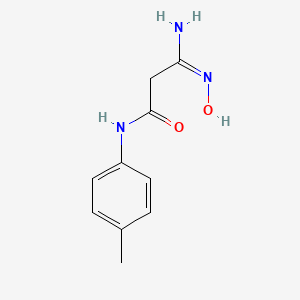
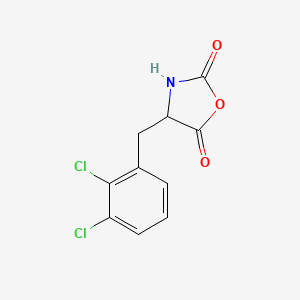
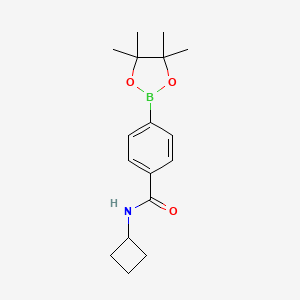
![7-(E)-p-Chlorobenzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B15340069.png)
![5-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pentanoic acid methyl ester](/img/structure/B15340077.png)
